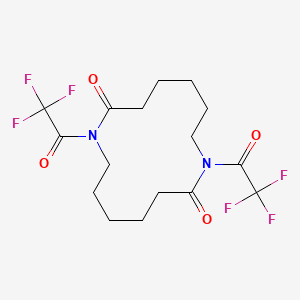
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione involves its interaction with specific molecular targets. The trifluoroacetyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a non-nucleophilic base.
1,8-Bis(dimethylamino)quinoline: Used in the synthesis of various heterocyclic compounds.
Uniqueness
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione is unique due to the presence of trifluoroacetyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
111830-52-5 |
|---|---|
Molekularformel |
C16H20F6N2O4 |
Molekulargewicht |
418.33 g/mol |
IUPAC-Name |
1,8-bis(2,2,2-trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione |
InChI |
InChI=1S/C16H20F6N2O4/c17-15(18,19)13(27)23-9-5-1-3-7-11(25)24(14(28)16(20,21)22)10-6-2-4-8-12(23)26/h1-10H2 |
InChI-Schlüssel |
XQCDHPKAHPEAHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)N(CCCCCC(=O)N(CC1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)

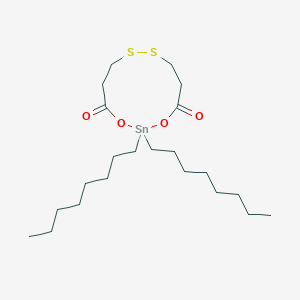

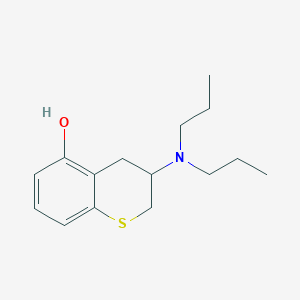
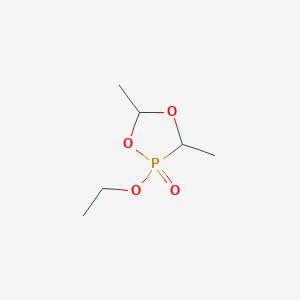
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
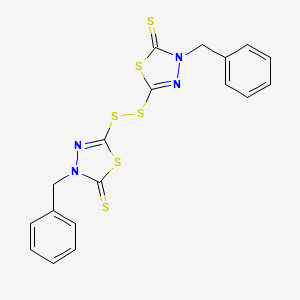

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
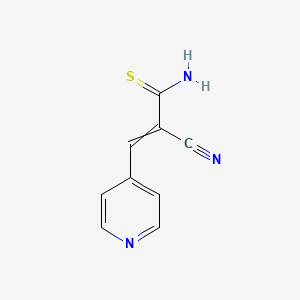
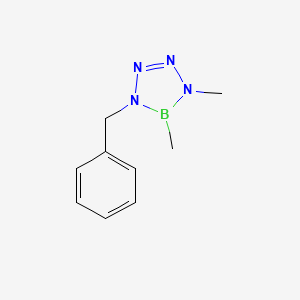
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
